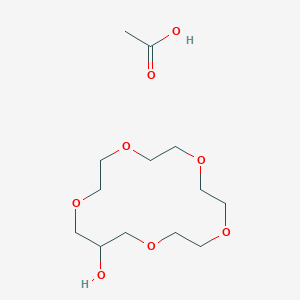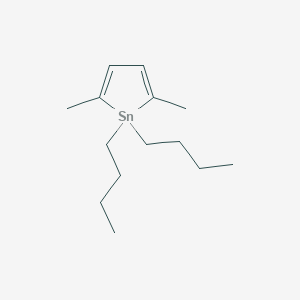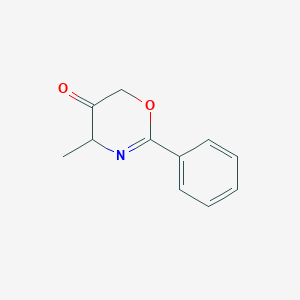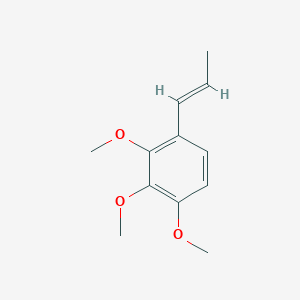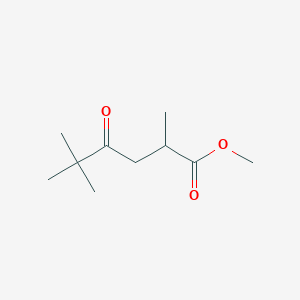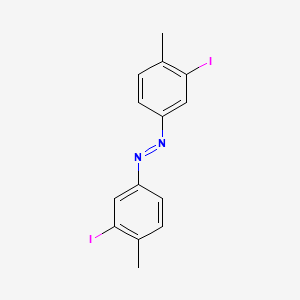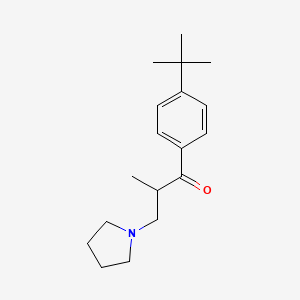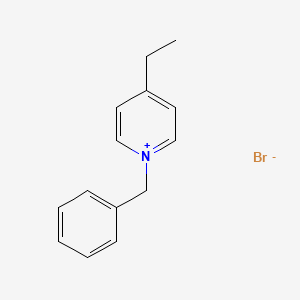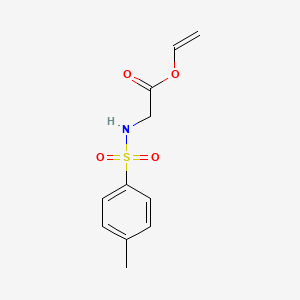
N-Tosylglycine vinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tosylglycine vinyl ester is a chemical compound that combines the structural features of N-tosylglycine and vinyl ester. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including polymer science and medicinal chemistry. The presence of the tosyl group (p-toluenesulfonyl) and the vinyl ester moiety imparts unique reactivity and properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Tosylglycine vinyl ester typically involves the esterification of N-tosylglycine with vinyl alcohol or its derivatives. One common method includes the reaction of N-tosylglycine with vinyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: N-Tosylglycine vinyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-tosylglycine and vinyl alcohol.
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Polymerization: The vinyl ester moiety can undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used in polymerization reactions.
Major Products:
Hydrolysis: N-tosylglycine and vinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Polymerization: Polymers with vinyl ester backbones.
Wissenschaftliche Forschungsanwendungen
N-Tosylglycine vinyl ester has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Tosylglycine vinyl ester involves its reactivity towards nucleophiles and its ability to undergo polymerization. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The vinyl ester moiety can participate in radical polymerization, leading to the formation of polymeric materials with unique properties .
Vergleich Mit ähnlichen Verbindungen
Vinyl Acetate: A simple vinyl ester used in polymer production.
N-Tosylglycine: The parent compound without the vinyl ester moiety.
Vinyl Laurate: Another vinyl ester with a longer alkyl chain.
Uniqueness: N-Tosylglycine vinyl ester is unique due to the presence of both the tosyl and vinyl ester groups, which impart distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
77109-88-7 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
ethenyl 2-[(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C11H13NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h3-7,12H,1,8H2,2H3 |
InChI-Schlüssel |
RLMWKJIKTDUESE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


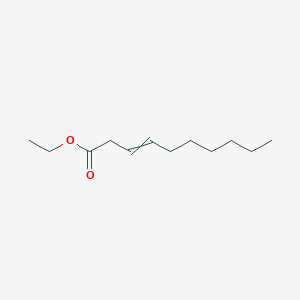
![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
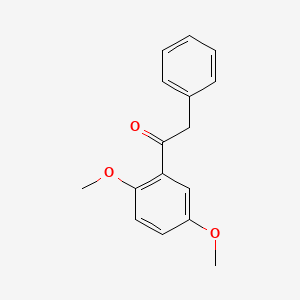
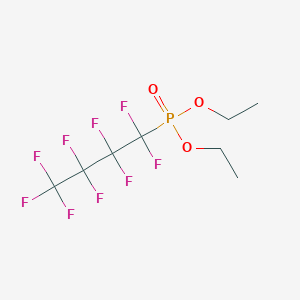
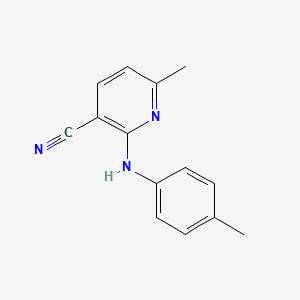
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)
